molecular formula C20H35N3O2 B2887891 2-[(3-butoxy-2,2-dimethylcyclobutyl)amino]-N-(1-cyanocyclohexyl)propanamide CAS No. 2094058-17-8

2-[(3-butoxy-2,2-dimethylcyclobutyl)amino]-N-(1-cyanocyclohexyl)propanamide

Cat. No.: B2887891
CAS No.: 2094058-17-8
M. Wt: 349.519
InChI Key: QMAXBBCALVFHAA-UHFFFAOYSA-N
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Description

2-[(3-butoxy-2,2-dimethylcyclobutyl)amino]-N-(1-cyanocyclohexyl)propanamide is a complex organic compound characterized by its unique structural features, including a butoxy group, a dimethylcyclobutyl moiety, and a cyanocyclohexyl group

Properties

IUPAC Name

2-[(3-butoxy-2,2-dimethylcyclobutyl)amino]-N-(1-cyanocyclohexyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35N3O2/c1-5-6-12-25-17-13-16(19(17,3)4)22-15(2)18(24)23-20(14-21)10-8-7-9-11-20/h15-17,22H,5-13H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMAXBBCALVFHAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1CC(C1(C)C)NC(C)C(=O)NC2(CCCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-butoxy-2,2-dimethylcyclobutyl)amino]-N-(1-cyanocyclohexyl)propanamide typically involves multiple steps:

    Formation of the Cyclobutyl Moiety: The initial step involves the synthesis of the 3-butoxy-2,2-dimethylcyclobutylamine. This can be achieved through a cyclization reaction starting from a suitable precursor, such as a butoxy-substituted alkene, under conditions that promote cyclobutyl ring formation.

    Amination: The cyclobutyl intermediate is then subjected to amination to introduce the amino group.

    Coupling with Cyanocyclohexyl Group: The final step involves coupling the aminocyclobutyl intermediate with a cyanocyclohexyl derivative. This can be done using standard amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-[(3-butoxy-2,2-dimethylcyclobutyl)amino]-N-(1-cyanocyclohexyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the butoxy group or the amide nitrogen, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

2-[(3-butoxy-2,2-dimethylcyclobutyl)amino]-N-(1-cyanocyclohexyl)propanamide has several applications in scientific research:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Material Science: Its unique structural features make it a candidate for the development of novel materials with specific properties, such as polymers or coatings.

    Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of 2-[(3-butoxy-2,2-dimethylcyclobutyl)amino]-N-(1-cyanocyclohexyl)propanamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-butoxy-2,2-dimethylcyclobutyl)amino]-N-(1-cyanocyclohexyl)acetamide
  • 2-[(3-butoxy-2,2-dimethylcyclobutyl)amino]-N-(1-cyanocyclohexyl)butanamide

Uniqueness

Compared to similar compounds, 2-[(3-butoxy-2,2-dimethylcyclobutyl)amino]-N-(1-cyanocyclohexyl)propanamide may exhibit unique properties due to the specific positioning of its functional groups, which can influence its reactivity and interaction with other molecules. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.

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